molecular formula C8H9ClN2O2 B2722854 (5-Chloro-2-methoxyphenyl)urea CAS No. 202823-21-0

(5-Chloro-2-methoxyphenyl)urea

Cat. No.: B2722854
CAS No.: 202823-21-0
M. Wt: 200.62
InChI Key: JPVILVJYWBWPQQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)urea is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. One common method is the reaction of 5-chloro-2-methoxyaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Amines or other reduced products.

    Hydrolysis: 5-Chloro-2-methoxyaniline and urea.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)urea is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVILVJYWBWPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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